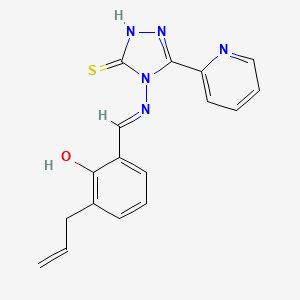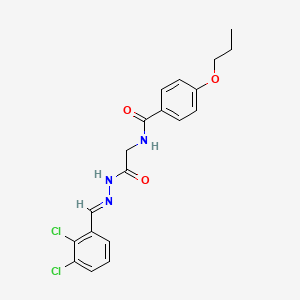
N-(2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La N-(2-(2-(2,3-dicloro-bencilideno)hidrazino)-2-oxo-etil)-4-propoxi-benzamida es un complejo compuesto orgánico conocido por su estructura química única y sus posibles aplicaciones en diversos campos de la investigación científica. Este compuesto presenta un grupo dicloro-bencilideno, un grupo hidrazino y un grupo propoxi-benzamida, lo que lo convierte en un tema de interés para químicos e investigadores.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de la N-(2-(2-(2,3-dicloro-bencilideno)hidrazino)-2-oxo-etil)-4-propoxi-benzamida normalmente implica la reacción del 2,3-dicloro-benzaldehído con hidrato de hidrazina para formar el intermedio hidrazona. Este intermedio luego reacciona con cloruro de 4-propoxi-benzoílo en presencia de una base como la trietilamina para producir el producto final. Las condiciones de reacción a menudo incluyen reflujo en un solvente adecuado como etanol o metanol .
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría la ampliación del proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, el uso de reactivos de grado industrial y la utilización de reactores a gran escala para garantizar una producción eficiente.
Análisis De Reacciones Químicas
Tipos de Reacciones
La N-(2-(2-(2,3-dicloro-bencilideno)hidrazino)-2-oxo-etil)-4-propoxi-benzamida puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: La reducción puede lograrse utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, particularmente en el grupo dicloro-bencilideno.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales Productos Formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de derivados bencilideno sustituidos.
Aplicaciones Científicas De Investigación
La N-(2-(2-(2,3-dicloro-bencilideno)hidrazino)-2-oxo-etil)-4-propoxi-benzamida tiene varias aplicaciones de investigación científica:
Química: Utilizado como reactivo en síntesis orgánica y como precursor para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos fármacos.
Industria: Utilizado en el desarrollo de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de la N-(2-(2-(2,3-dicloro-bencilideno)hidrazino)-2-oxo-etil)-4-propoxi-benzamida implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías involucradas pueden incluir la inhibición de la actividad enzimática, la interrupción de los procesos celulares o la modulación de las vías de señalización .
Comparación Con Compuestos Similares
Compuestos Similares
- 2-(2-(2,3-dicloro-bencilideno)hidrazino)-2-oxo-N-fenilacetamida
- 2-(2-(2,6-dicloro-bencilideno)hidrazino)-N-(2,3-diclorofenil)-2-oxoacetamida
- 2-(2-(4-metoxi-bencilideno)hidrazino)-2-oxo-N-fenilacetamida
Singularidad
La N-(2-(2-(2,3-dicloro-bencilideno)hidrazino)-2-oxo-etil)-4-propoxi-benzamida es única debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Su grupo dicloro-bencilideno proporciona reactividad, mientras que los grupos hidrazino y propoxi-benzamida contribuyen a sus posibles actividades biológicas .
Propiedades
Número CAS |
769149-72-6 |
|---|---|
Fórmula molecular |
C19H19Cl2N3O3 |
Peso molecular |
408.3 g/mol |
Nombre IUPAC |
N-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide |
InChI |
InChI=1S/C19H19Cl2N3O3/c1-2-10-27-15-8-6-13(7-9-15)19(26)22-12-17(25)24-23-11-14-4-3-5-16(20)18(14)21/h3-9,11H,2,10,12H2,1H3,(H,22,26)(H,24,25)/b23-11+ |
Clave InChI |
CAYPXMBJGVMRDD-FOKLQQMPSA-N |
SMILES isomérico |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl |
SMILES canónico |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=C(C(=CC=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


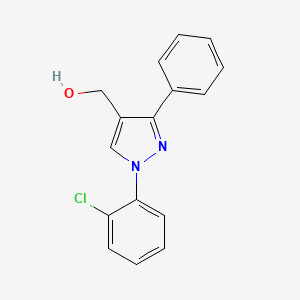
![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12023702.png)

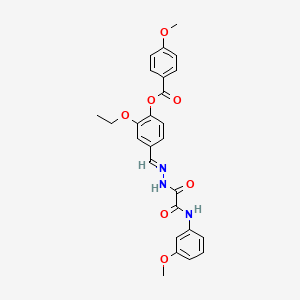
![4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023721.png)
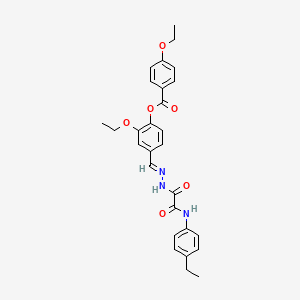
![(3Z)-5-bromo-1-hexyl-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12023737.png)
![N-(2-chlorophenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12023741.png)

![ethyl 2-{3-[(3-fluoro-4-methylphenyl)carbonyl]-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12023757.png)

![2-({6-[(5E)-5-(3-{6-[(2-carboxyphenyl)amino]-6-oxohexyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}amino)benzoic acid](/img/structure/B12023765.png)
![(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[[3-(4-ethoxy-3-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12023768.png)
